Decanedithiol

Beschreibung

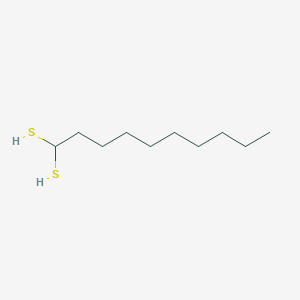

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

decane-1,1-dithiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-2-3-4-5-6-7-8-9-10(11)12/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZKPELXXQHDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 1,10 Decanedithiol

Established Synthetic Pathways for 1,10-Decanedithiol (B1670034) and its Analogs

The synthesis of 1,10-decanedithiol typically begins with a suitable C10 precursor, most commonly 1,10-decanediol (B1670011) or its halogenated derivatives. A prevalent strategy involves the conversion of the terminal hydroxyl or halo groups into thiol functionalities.

A common precursor for 1,10-decanedithiol is 1,10-dibromodecane (B1670030). The synthesis of 1,10-dibromodecane can be achieved from 1,10-decanediol by reaction with aqueous hydrobromic acid. chemicalbook.com This dibromoalkane then serves as an electrophile for the introduction of the thiol groups.

Two well-established methods for the conversion of alkyl halides to thiols are particularly relevant for the synthesis of 1,10-decanedithiol:

Reaction with Thiourea: This method proceeds through the formation of an isothiouronium salt intermediate. 1,10-dibromodecane is reacted with thiourea, followed by hydrolysis of the resulting bis(isothiouronium) salt with a base, such as sodium hydroxide, to yield 1,10-decanedithiol. This approach is a classic and reliable method for the preparation of thiols from alkyl halides.

Reaction with Xanthates: An alternative route involves the use of xanthate salts, such as potassium ethyl xanthate. The reaction of 1,10-dibromodecane with a xanthate salt forms a bis(xanthate) intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 1,10-decanedithiol. This method offers the advantage of using odorless and stable reagents as thiol surrogates. mdpi.comresearchgate.net

Another viable, though less common, pathway involves the direct reaction of 1,10-dibromodecane with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide.

Organocatalytic Approaches for Poly(disulfide) Synthesis Utilizing 1,10-Decanedithiol

Poly(disulfide)s are a class of polymers that contain disulfide bonds (-S-S-) in their backbone, rendering them responsive to stimuli such as reducing agents. Organocatalysis has emerged as a powerful tool for the synthesis of these polymers under mild conditions. An ultrafast and efficient method for the synthesis of poly(disulfide)s using 1,10-decanedithiol has been developed, employing an organocatalyst.

In this approach, 1,10-decanedithiol undergoes oxidative polymerization in the presence of an oxidizing agent, such as diisopropyl azodicarboxylate (DIAD), and a catalytic amount of an organocatalyst. A variety of organocatalysts have been screened for this purpose, with phosphines like triphenylphosphine (B44618) (PPh3) proving to be effective. The reaction proceeds rapidly, often within minutes, at room temperature.

The resulting poly(1,10-decanedisulfide) is a linear polymer with repeating disulfide linkages. The molecular weight of the polymer can be influenced by the reaction conditions and the specific catalyst used. Research has shown that for the polymerization of 1,10-decanedithiol under these conditions, a poly(disulfide) with a number-average molecular weight (Mn) of 19.7 kDa can be achieved.

| Monomer | Oxidizing Agent | Organocatalyst | Resulting Polymer | Number-Average Molecular Weight (Mn) |

|---|---|---|---|---|

| 1,10-Decanedithiol | Diisopropyl Azodicarboxylate (DIAD) | Triphenylphosphine (PPh3) | Poly(1,10-decanedisulfide) | 19.7 kDa |

Derivatization and Functionalization Strategies of 1,10-Decanedithiol Scaffolds

The two thiol groups of 1,10-decanedithiol provide handles for a range of derivatization and functionalization reactions, allowing for the construction of more complex molecules and materials with tailored properties.

Synthesis of Thiol-Containing Ligands

1,10-decanedithiol can serve as a scaffold for the synthesis of polydentate ligands for coordination with metal ions. The thiol groups can be functionalized with various coordinating moieties to create ligands with specific binding preferences and geometries.

A common strategy for the derivatization of thiols is alkylation. By reacting 1,10-decanedithiol with an appropriate alkyl halide containing a coordinating group, multidentate thioether ligands can be prepared. For instance, 1,10-decanedithiol can be reacted with 2-picolyl chloride (2-(chloromethyl)pyridine) in the presence of a base to synthesize S,S'-bis(2-pyridylmethyl)-1,10-decanedithioether. In this ligand, the two sulfur atoms of the decanedithiol backbone are appended with pyridyl groups, which can coordinate to metal centers through their nitrogen atoms. Such ligands can act as bridging ligands, linking two or more metal centers to form polynuclear complexes.

Conjugation Reactions for Molecular Architecture Design

The thiol groups of 1,10-decanedithiol are highly effective for conjugation to surfaces, particularly gold. This property is extensively utilized in the design of molecular architectures in the form of self-assembled monolayers (SAMs).

Applications of 1,10 Decanedithiol in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Formed from 1,10-Decanedithiol (B1670034)

1,10-Decanedithiol is a prominent molecule in the formation of Self-Assembled Monolayers (SAMs), which are highly ordered, single-molecule-thick films that spontaneously form on the surface of certain materials. smolecule.comuw.edu.pl These organized molecular assemblies are foundational in various advanced applications, including biosensors, nanolithography, and molecular electronics, due to their ability to precisely tailor the chemical and physical properties of surfaces. smolecule.comacs.org The defining characteristic of 1,10-decanedithiol is the presence of two thiol (-SH) functional groups at either end of a ten-carbon alkane chain, which allows for unique binding configurations and functionalities at interfaces. smolecule.com

The fabrication of SAMs from dithiols like 1,10-decanedithiol is a process driven by the strong, specific affinity between the sulfur headgroups and a substrate, typically a noble metal. uw.edu.pl This process can be carried out from either a solution or vapor phase. uw.edu.pl A common method involves immersing a gold substrate into a dilute (e.g., 1 mM) solution of the alkanethiol in a solvent like ethanol for a period ranging from hours to days.

The growth of the monolayer is not instantaneous but follows a complex mechanism. Initially, molecules rapidly adsorb to the surface, forming a disordered layer with many conformational defects. Over time, this initial layer undergoes a significant reorganization, leading to a more ordered, crystalline-like, and densely packed structure. This slower, second stage is crucial for achieving a high-quality SAM. uh.edu

The gold (111) surface is the most extensively studied substrate for forming alkanethiol SAMs. nih.gov The adsorption of 1,10-decanedithiol onto Au(111) is primarily driven by the formation of a stable, semi-covalent bond between sulfur and gold, an interaction with an estimated strength of around 45 kcal/mol. This process is typically a dissociative chemisorption, where the hydrogen atom of the thiol group is lost, and the sulfur atom (now a thiolate) binds directly to the gold surface. nih.govnih.gov

Unlike monofunctional alkanethiols, 1,10-decanedithiol offers multiple potential adsorption geometries:

Lying Down: Both thiol groups bind to the gold surface, causing the alkane chain to lie parallel to the substrate. acs.org This configuration is more common at lower surface coverages.

Standing Up: Only one thiol group binds to the Au(111) surface, leaving the other thiol group exposed at the monolayer's outer surface. acs.orgnih.gov This orientation is stabilized by van der Waals interactions between adjacent alkane chains, which become significant at higher molecular densities. nih.gov

X-ray photoelectron spectroscopy (XPS) studies of 1,10-decanedithiol SAMs on gold confirm the presence of both bound sulfur (at ~162 eV) and unbound -SH groups (at ~163.6 eV), indicating a mixture of these phases. nih.gov The resulting structure is often a densely packed assembly where the alkyl chains are tilted at an angle relative to the surface normal to maximize intermolecular interactions. The formation of these monolayers can also induce a reconstruction of the gold surface, sometimes leading to the formation of vacancy islands as gold atoms are incorporated into the thiolate layer. nih.gov

The formation of SAMs is a thermodynamically favorable process, driven by the strong S-Au bond formation and stabilizing intermolecular forces. inrim.it The kinetics of this process, however, are often described by a two-step model. uh.edu

Initial Physisorption and Chemisorption: The first stage is very rapid, occurring within seconds to minutes, and results in approximately 80-90% of the final monolayer coverage. uh.edu This step is believed to involve an initial physisorption of the molecules onto the surface, which acts as a precursor state, followed by the more stable chemisorption of the thiolates. uh.edunih.gov

Orientational Ordering: The second stage is a much slower process, often taking several hours to complete. uh.edu During this phase, the adsorbed molecules rearrange on the surface to minimize defects and form a more crystalline, densely packed film. The alkyl chains transition from a liquid-like, disordered state to a solid-like, all-trans configuration, maximizing van der Waals forces.

The formation of a 1,10-decanedithiol SAM dramatically alters the electronic properties of the substrate interface. The ordered molecular layer can act as a tunnel barrier, a dielectric film, or a scaffold for attaching other molecules, making it a key component in molecular electronics. smolecule.com

SAMs provide a well-defined system for studying electron transfer (ET) processes over fixed distances. smolecule.comresearchgate.net When a 1,10-decanedithiol monolayer is positioned between two electrodes, it acts as a molecular bridge, and the rate of electron transport can be measured as a current density. harvard.edu

The electron transfer process through the SAM is typically dominated by non-resonant tunneling. The rate of this transfer, and thus the measured current, decreases exponentially with the thickness of the monolayer. This relationship is described by the equation:

J = J₀e⁻βd

where J is the current density, d is the thickness of the SAM, and β is the structure-dependent attenuation factor. The β value is a critical parameter that characterizes how efficiently a molecule can conduct electrons; lower values indicate better conductivity. For saturated alkane chains like that of 1,10-decanedithiol, the β value is typically around 0.87 ± 0.1 Å⁻¹. harvard.edu The ordered structure of the SAM allows for controlled investigation of these fundamental charge transport mechanisms. smolecule.com

The adsorption of 1,10-decanedithiol molecules creates a net dipole moment at the substrate-molecule interface, which in turn modifies the surface potential and the work function of the metal. acs.orgnih.gov This dipole is a vector sum of contributions from the S-Au bond, the molecular backbone (C-H and C-C bonds), and the terminal functional group.

In studies where 1,10-decanedithiol molecules are inserted into a pre-existing octanethiol SAM on Au(111), they adopt a "standing up" configuration with a free thiol group at the terminus. acs.org Kelvin-probe force microscopy (KFM) measurements under ultrahigh-vacuum conditions have been used to quantify the resulting changes in surface potential. acs.org

For instance, a pure octanethiol SAM on Au(111) exhibits a mean surface potential of -269 mV. acs.org When 1,10-decanedithiol molecules are inserted, they create distinct regions with a different surface potential. The difference in surface potential between the inserted 1,10-decanedithiol and the surrounding octanethiol matrix allows for the calculation of the difference in the normal component of their dipole moments (Δμz). acs.org

| Parameter | Value | Technique |

|---|---|---|

| Mean Surface Potential (C8S SAM) | -269 mV | Kelvin-Probe Force Microscopy |

| Surface Potential Difference (C10S2 vs. C8S) | +11 mV | Kelvin-Probe Force Microscopy |

| Dipole Moment Difference (Δμz) | 16 mD | Calculated from KFM data |

This ability to precisely modulate surface potential is a significant factor for the fabrication of nanoelectronic devices, where local electrical properties are critical for performance. acs.org In configurations where 1,10-decanedithiol molecules bind with both sulfur atoms to the surface (lying down), the surface potential has been reported to be 100-150 mV lower than that of a comparable 1-decanethiol monolayer. acs.org This demonstrates that the orientation of the dithiol molecule is a key determinant of the interfacial electronic properties. acs.org

Structural and Morphological Characterization of 1,10-Decanedithiol SAMs

The unique properties of self-assembled monolayers (SAMs) formed from 1,10-decanedithiol on various substrates, particularly gold, have garnered significant interest in materials science. The ability of the two terminal thiol groups to bind to surfaces or to be further functionalized makes 1,10-decanedithiol a versatile building block for creating complex surface architectures. The structure and morphology of these SAMs are crucial for their function and are investigated using a suite of high-resolution surface analysis techniques.

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules within a SAM, offering insights into the chemical composition, orientation, and conformation of the constituent molecules. In the context of 1,10-decanedithiol SAMs, Raman spectroscopy can confirm the presence of the dithiol on the surface and provide information about the state of the thiol groups.

Research on mixed self-assembled monolayers of 1-octanethiol and 1,10-decanedithiol on a gold surface has utilized Raman spectroscopy to confirm the formation of the mixed SAM. The availability of the free thiol (-SH) group from 1,10-decanedithiol on the SAM surface was ascertained by immobilizing silver nanoparticles, which have a strong affinity for sulfur. The subsequent enhancement of the Raman signal of cysteine adsorbed on these silver nanoparticles, a phenomenon known as Surface-Enhanced Raman Scattering (SERS), confirmed the presence and accessibility of the terminal thiol groups of the 1,10-decanedithiol molecules within the mixed monolayer. manipal.eduresearchgate.net The Raman spectrum of cysteine in the fingerprint region of 500–1800 cm⁻¹ showed a significant increase in band intensity on the mixed SAM with Ag nanoparticles compared to a bare gold surface. manipal.eduresearchgate.net

While detailed Raman spectra of pure 1,10-decanedithiol SAMs are not extensively reported in the provided search results, general characteristics of alkanethiol SAMs can be inferred. The C-S stretching modes, typically observed in the 600-750 cm⁻¹ region, are indicative of the conformation of the carbon chain (gauche vs. trans). For well-ordered alkanethiol SAMs, a predominant trans conformation is expected, leading to a single C-S stretching peak. The absence of the S-H stretching peak (around 2550 cm⁻¹) is a clear indicator of the covalent bond formation between the sulfur atom and the gold substrate.

Table 1: Spectroscopic Characterization of a Mixed 1-Octanethiol/1,10-Decanedithiol SAM

| Analytical Technique | Observation | Implication | Reference |

| Raman Spectroscopy (SERS) | Significant enhancement in the Raman signal of cysteine adsorbed on Ag nanoparticles immobilized on the SAM. | Confirms the presence and accessibility of the terminal -SH groups of 1,10-decanedithiol. | manipal.eduresearchgate.net |

| Water Contact Angle | Increase in water contact angle from 24° on bare Au to 103° on the mixed SAM. | Indicates the formation of a regular, hydrophobic monolayer, primarily due to the methyl-terminated 1-octanethiol. | manipal.edu |

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable for visualizing the nanoscale topography and electronic properties of 1,10-decanedithiol SAMs.

Scanning Tunneling Microscopy (STM) provides real-space images of conductive surfaces with atomic resolution. Studies on alkanethiol SAMs on Au(111) have revealed highly ordered domains, as well as defects such as domain boundaries and vacancy islands. For decanethiol SAMs on Au(111), STM studies have shown that preparation at elevated temperatures can lead to highly-ordered layers with large domains. yu.edu.jo The structure of these SAMs can vary, with different packing arrangements like the (√3×√3)R30° structure being observed. yu.edu.jo STM can also be used to probe the local density of states, providing information that goes beyond simple topography. nih.gov

Atomic Force Microscopy (AFM) is used to map the surface topography of both conductive and insulating samples. In the context of mixed SAMs containing 1,10-decanedithiol, AFM can reveal phase segregation and the formation of domains with different heights or frictional properties. For instance, in a mixed SAM, the regions corresponding to the longer 1,10-decanedithiol molecules may appear topographically distinct from regions of a shorter alkanethiol.

Kelvin Probe Force Microscopy (KPFM) , a variant of AFM, is particularly useful for mapping the surface potential and work function of a material with nanoscale resolution. wikipedia.orgbruker.com This technique has been employed to investigate the local surface potential of 1,10-decanedithiol molecules inserted into a pre-existing octanethiol SAM on a Au(111) surface. acs.org In these studies, the 1,10-decanedithiol molecules are inserted into defect sites of the host SAM, with one thiol group binding to the gold and the other protruding from the monolayer surface. KPFM measurements revealed a surface potential difference between the inserted 1,10-decanedithiol molecules and the surrounding octanethiol monolayer. acs.org The surface potential of 1,10-decanedithiol molecular domains has been reported to be approximately 100-150 mV lower than that of 1-decanethiol domains in phase-separated SAMs. acs.org

Table 2: Scanning Probe Microscopy Analysis of 1,10-Decanedithiol in Mixed SAMs

| Technique | Sample System | Key Finding | Reference |

| KPFM with NC-AFM | 1,10-Decanedithiol inserted into 1-octanethiol SAM on Au(111) | A surface potential difference of 11 mV was measured between the 1,10-decanedithiol and 1-octanethiol molecules. | acs.org |

| STM | 1,10-Decanedithiol inserted into 1-octanethiol SAM on Au(111) | Protruded surface structures were observed and attributed to the inserted 1,10-decanedithiol molecules. | acs.org |

Mixed Self-Assembled Monolayers Incorporating 1,10-Decanedithiol

The formation of mixed SAMs, where 1,10-decanedithiol is co-adsorbed with other molecules, typically monofunctional alkanethiols, allows for the precise tuning of surface properties. The presence of the second, accessible thiol group on 1,10-decanedithiol provides a reactive handle for further chemical modifications, making these mixed SAMs highly valuable for a range of applications.

When two or more components are co-adsorbed onto a surface to form a mixed SAM, they can either mix ideally at the molecular level or phase segregate into distinct domains. The thermodynamics of this process are governed by the interplay between molecule-substrate interactions, intermolecular interactions between like and unlike molecules, and entropy.

In mixed SAMs of alkanethiols with different chain lengths or terminal functional groups, phase segregation is a commonly observed phenomenon. dtic.mil For mixed SAMs containing 1,10-decanedithiol and a shorter alkanethiol, the difference in chain length can drive phase separation to minimize unfavorable interactions between the different chain lengths. The resulting domains can range in size from nanometers to micrometers, depending on the components, their ratio in the deposition solution, and the preparation conditions. The presence of phase-separated domains can lead to local variations in electronic and chemical properties. nih.gov

By carefully controlling the composition of the solution from which the mixed SAM is formed, it is possible to tailor the macroscopic properties of the surface. The inclusion of 1,10-decanedithiol in a SAM of methyl-terminated alkanethiols introduces terminal thiol groups, which can alter the surface's chemical reactivity, wettability, and potential for further functionalization.

For example, a mixed SAM of 1-octanethiol and 1,10-decanedithiol can be used to create a surface that is largely hydrophobic due to the methyl groups of the octanethiol, but also possesses reactive sites in the form of the terminal thiol groups of the decanedithiol. manipal.edu This allows for the selective attachment of nanoparticles, biomolecules, or other chemical species to the surface. The density of these reactive sites can be controlled by varying the molar ratio of the two thiols in the deposition solution. This ability to create bifunctional surfaces is critical for applications in biosensors, microarrays, and molecular electronics. nih.gov

Table 3: Tunable Properties of Mixed SAMs with 1,10-Decanedithiol

| Property | Modulating Factor | Effect | Application |

| Surface Reactivity | Molar ratio of 1,10-decanedithiol to alkanethiol | Controls the density of accessible -SH groups for subsequent chemical reactions. | Biosensors, nanoparticle immobilization. |

| Wettability | Composition of terminal groups (e.g., -CH3 vs. -SH) | Adjusts the hydrophobic/hydrophilic character of the surface. | Microfluidics, controlled protein adsorption. |

| Surface Potential | Presence and orientation of polar functional groups | Creates localized variations in surface potential, influencing charge transport. | Molecular electronics, organic semiconductors. acs.orgnih.gov |

Polymer Chemistry and Macromolecular Engineering with 1,10-Decanedithiol

1,10-Decanedithiol serves as a valuable bifunctional monomer and crosslinking agent in polymer chemistry and macromolecular engineering. Its two thiol groups can participate in various polymerization and modification reactions, leading to the formation of polymers with specific properties and architectures.

This dithiol is used as a crosslinking agent to enhance the mechanical properties and stability of polymers. guidechem.com The thiol groups can form covalent bonds with polymer chains, creating a network structure that improves strength and durability. guidechem.com

Furthermore, 1,10-decanedithiol can act as a monomer in the synthesis of polyesters and other polymers. For instance, it has been used in the synthesis of bio-based polyesters. researchgate.netresearchgate.net In these reactions, the thiol groups can be converted to hydroxyl groups or other reactive moieties to participate in polycondensation reactions. While the provided search results focus more on polyesters derived from 1,10-decanediol (B1670011), the use of dithiols as building blocks for sulfur-containing polymers is a known strategy in polymer synthesis. smolecule.com

In the field of radical polymerization, thiols are commonly used as chain transfer agents to control the molecular weight of the resulting polymers. While specific examples for 1,10-decanedithiol as a chain transfer agent were not detailed in the search results, its dithiol nature suggests it could potentially act as a difunctional chain transfer agent, leading to the formation of telechelic polymers or block copolymers.

The applications of 1,10-decanedithiol in polymer chemistry extend to the creation of functional materials for electronics and biomaterials. cymitquimica.com

Design of Cross-linked Polymeric Networks and Gels

1,10-Decanedithiol serves as a valuable cross-linking agent in the formation of polymeric networks and gels, offering a strategic approach to tailor the mechanical and thermal properties of these materials. Its bifunctional nature, with thiol groups at either end of a ten-carbon aliphatic chain, allows for the creation of durable chemical bonds between polymer chains. This is particularly evident in thiol-ene polymerization reactions, a "click" chemistry process known for its high efficiency, mild reaction conditions, and insensitivity to oxygen.

In the fabrication of novel photo-resins for applications such as stereolithography, 1,10-decanedithiol has been utilized as a bifunctional monomer in three-component thiol-ene systems. These systems, which also include another bifunctional monomer and a multifunctional crosslinker, leverage the thiol-ene reaction to build up a cross-linked network. Research has shown that pre-polymerization of the bifunctional monomers, including 1,10-decanedithiol, can lead to a more uniform distribution of crosslinking points within the polymeric network. This, in turn, may result in a more consistent mesh size and fewer network defects, potentially enhancing the mechanical properties of the final material.

The structure of the resulting gels, including mesh size and distribution, can be quantitatively analyzed. For instance, studies on gels formed from thiol-ene reactions have demonstrated the ability to create homogeneous network structures with mesh sizes on the nanometer scale. The choice of dithiol, such as 1,10-decanedithiol, can influence the final network structure, with some combinations leading to the formation of small relaxation peaks that may be attributed to larger clusters or microgels.

The table below summarizes key monomers used in the formation of cross-linked polymer networks involving dithiols.

| Monomer | Type | Function |

| 1,10-Decanedithiol | Dithiol | Cross-linking agent |

| 5-Vinyl-2-norbornene | Bifunctional ene | Monomer |

| 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Trifunctional ene | Cross-linker |

| Glyoxal bis(diallyl acetal) | Tetrafunctional ene | Cross-linker |

Nanomaterials Science and Nanotechnology Applications of 1,10-Decanedithiol

Directed Assembly of Nanoparticles Using 1,10-Decanedithiol as a Linkersmolecule.com

The ability of 1,10-decanedithiol to bind to metal surfaces through its thiol groups makes it an effective linker molecule for the directed assembly of nanoparticles. smolecule.com By controlling the surface properties of nanoparticles with attached 1,10-decanedithiol molecules, researchers can guide their arrangement into specific, ordered structures. This controlled assembly is crucial for a variety of applications, including the development of advanced catalytic and drug delivery systems. smolecule.com

Functionalization and Stabilization of Gold Nanoparticlessmolecule.com

1,10-Decanedithiol plays a significant role in the functionalization and stabilization of gold nanoparticles (AuNPs). The strong affinity between the sulfur atoms of the thiol groups and gold leads to the formation of a stable, well-defined self-assembled monolayer (SAM) on the nanoparticle surface. smolecule.com This SAM passivates the AuNPs, preventing their aggregation and ensuring their stability in various environments.

The formation of these SAMs is a key step in tailoring the surface properties of AuNPs for specific applications. For example, the ordered structure of the 1,10-decanedithiol monolayer provides a platform for studying electron transfer processes between the gold nanoparticle and molecules adsorbed on the SAM. This has implications for the development of solar cells, biosensors, and molecular electronics. smolecule.com Furthermore, by modifying the surface chemistry with these SAMs, the wettability of the nanoparticle surface can be precisely controlled, which is advantageous in fields like microfluidics and the creation of anti-corrosion coatings. smolecule.com

The table below presents a summary of characterization techniques used to study dodecanethiol-stabilized gold nanoparticles, which provides insights applicable to 1,10-decanedithiol functionalized systems. researchgate.net

| Characterization Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Average particle size, size distribution |

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of thiol group linkage to the gold surface |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Surface plasmon resonance, indication of particle size and stability |

Engineering Nanoparticle Superstructures

The use of bifunctional linkers like 1,10-decanedithiol is a key strategy in the bottom-up fabrication of nanoparticle superstructures. The dithiol can bridge two or more nanoparticles, creating organized assemblies with collective properties that differ from those of individual nanoparticles. By carefully controlling the reaction conditions, such as the concentration of nanoparticles and linker molecules, it is possible to engineer a variety of superstructures, from simple dimers and trimers to more complex, extended networks. These engineered materials have potential applications in areas such as plasmonics, where the controlled proximity of nanoparticles can lead to enhanced optical properties.

Integration into Nanodevices and Nanostructures

The ability of 1,10-decanedithiol to form stable, ordered monolayers on conductive surfaces makes it a prime candidate for integration into nanodevices and nanostructures. These self-assembled monolayers can act as dielectric layers, surface modifiers, or as the active component in molecular-scale electronic devices.

Molecular Junctions for Electron Transport Studies

1,10-Decanedithiol and other alkanedithiols are extensively used as model systems in the field of molecular electronics to study electron transport through single molecules or a small number of molecules. In a typical experimental setup, a molecular junction is created by trapping one or more 1,10-decanedithiol molecules between two metallic electrodes, often gold. The thiol groups at each end of the molecule form chemical bonds with the electrodes, creating a continuous metal-molecule-metal junction.

The electrical conductance of these junctions is highly dependent on the length of the alkyl chain. Studies have shown that the conductance of alkanedithiol junctions decreases exponentially with increasing molecular length, a characteristic of non-resonant tunneling. The presence of conformational defects, such as gauche defects, within the alkyl chain can lead to a significant decrease in conductance, by as much as an order of magnitude.

The table below shows a comparison of average transmission probabilities for different alkanedithiol molecular junctions.

| Alkanedithiol | Chain Length | Average Transmission Probability |

| Hexanedithiol | C6 | 1.1 x 10⁻⁴ |

| Octanedithiol | C8 | 1.3 x 10⁻⁵ |

| This compound | C10 | 2.0 x 10⁻⁵ |

These molecular junctions provide a unique platform to investigate fundamental aspects of charge transport at the nanoscale and are crucial for the development of future molecular-scale electronic components.

Biosensor and Molecular Electronic Device Platforms

1,10-Decanedithiol (DDT) has emerged as a crucial molecular component in the advancement of materials science, particularly in the development of sophisticated biosensor and molecular electronic device platforms. Its linear ten-carbon chain, capped with thiol groups at each end, allows for the formation of stable, well-organized self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. This characteristic is fundamental to its application in these high-technology fields. The thiol groups provide strong anchoring points to the metal substrate, while the terminal thiol group can be used to immobilize biomolecules or nanoparticles, or to form a conductive bridge between two electrodes.

In the realm of biosensors, DDT-based SAMs serve as a versatile platform for the immobilization of biological recognition elements. The ability to create a well-defined molecular layer on a sensor surface is critical for ensuring the sensitivity and specificity of the biosensor. These SAMs can be tailored to control the orientation and density of immobilized biomolecules, thereby enhancing their interaction with target analytes.

Furthermore, in the field of molecular electronics, 1,10-decanedithiol is extensively studied as a model molecular wire. Its simple alkane structure provides a fundamental system for investigating charge transport through single molecules. By trapping a single this compound molecule between two electrodes, researchers can probe the fundamental principles of electrical conductance at the molecular scale. These studies are essential for the future development of molecular-scale electronic components.

Applications in Biosensing

1,10-Decanedithiol plays a pivotal role in the fabrication of various types of biosensors, including surface plasmon resonance (SPR) biosensors and electrolyte-gated transistor (EGT) biosensors.

In SPR biosensors, a thin gold film is functionalized with a SAM of 1,10-decanedithiol. The terminal thiol groups of the SAM can then be used to attach gold nanoparticles, which significantly enhances the SPR signal upon the binding of a target analyte. This signal amplification strategy improves the sensitivity of the biosensor. For instance, such platforms have been utilized for the detection of proteins like bovine serum albumin (BSA), where the enhanced SPR response indicates the successful binding of the protein to the functionalized surface.

Electrolyte-gated transistors represent another class of biosensors that benefit from the properties of 1,10-decanedithiol. In these devices, a SAM of this compound is used to passivate the electrode surfaces. This passivation is a critical step in ensuring the operational stability and reproducibility of the biosensor when functioning in an aqueous electrolyte environment. Such EGT biosensors have been successfully developed for the detection of important biomarkers, including the Tau protein, which is associated with Alzheimer's disease. The reliable performance of these sensors in complex biological fluids is a direct result of the stable and insulating molecular layer provided by the this compound SAM.

| Biosensor Type | Analyte | Role of 1,10-Decanedithiol | Observed Effect |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Bovine Serum Albumin (BSA) | Forms a SAM for immobilization of gold nanoparticles to enhance signal. | Larger SPR response compared to a bare SAM surface, indicating enhanced detection sensitivity. arxiv.org |

| Electrolyte-Gated Transistor (EGT) | Tau protein (Alzheimer's biomarker) | Forms a self-assembled multilayer for electrode passivation. | Enables stable operation in phosphate-buffered saline and allows for ultrasensitive and reliable detection of the Tau protein. osti.gov |

Molecular Electronic Device Platforms

The use of 1,10-decanedithiol in molecular electronics is primarily focused on understanding and controlling the flow of electricity through a single molecule. In these applications, a single this compound molecule is positioned between two conductive probes, typically gold, to create a molecular junction. The electrical conductance of this junction is then measured to determine the charge transport properties of the molecule.

Research has shown that the conductance of a single 1,10-decanedithiol molecule is influenced by several factors, including the precise atomic geometry of the molecule-electrode contacts and the conformation of the alkane chain. Theoretical and experimental studies have revealed that the conductance can vary by orders of magnitude depending on these factors. For example, the presence of "gauche" defects, which are kinks in the carbon chain, can significantly reduce the conductance compared to a straight, all-trans conformation.

Furthermore, innovative device architectures, such as molecule-nanoparticle-molecule sandwiches, have been explored. In these structures, gold nanoparticles are linked by two layers of 1,10-decanedithiol SAMs. Interestingly, these double-SAM junctions with embedded nanoparticles have been shown to exhibit higher electrical conductance than a single, thinner alkanedithiol SAM. This finding opens up new possibilities for designing molecular electronic components with enhanced electrical properties.

| Experimental/Theoretical | Conductance Value (G₀) | Notes |

|---|---|---|

| Theoretical | 2.0 x 10⁻⁵ | Calculated for a straight all-trans conformation. |

| Theoretical | Decreases by a factor of ~10 | With the presence of gauche defects in the molecular chain. arxiv.org |

| Experimental | Varies by more than an order of magnitude | Dependent on molecule-electrode bonding geometry and molecular conformation. nih.gov |

1,10 Decanedithiol in Supramolecular Chemistry and Non Covalent Assemblies

Role as a Bridging Ligand in Metal-Organic Supramolecular Frameworks

Dithiols like 1,10-decanedithiol (B1670034) can function as bridging ligands, connecting metal centers to form extended structures, including coordination polymers and metal-organic frameworks (MOFs). lookchem.comnih.gov The thiol groups have a strong affinity for certain metal ions, enabling the formation of robust metal-sulfur bonds that serve as the linkers within these frameworks. smolecule.com

Research has shown that 1,10-decanedithiol can act as a bridging ligand in dinuclear platinum(II) complexes, such as [Pt₂(S¹,S¹⁰-bis(2-pyridylmethyl)-1,10-decanedithioether)(OH₂)₄]⁴⁺. lookchem.com In such complexes, the aliphatic chain length of the dithiol linker can influence the interaction between the metal centers. lookchem.com Spectrophotometric and kinetic studies have demonstrated that the interaction between metal centers weakens as the chain length increases. lookchem.com The sulfur donor atoms from the dithiol, along with nitrogen donor atoms from co-ligands, contribute to the stabilization of these metal complexes. lookchem.com Computational studies have supported these experimental observations regarding the influence of the ligand on metal-metal interactions. lookchem.com

While the direct use of 1,10-decanedithiol as the sole organic linker in extended MOFs is an area of ongoing research, its ability to bridge metal centers is a fundamental principle utilized in the formation of more complex supramolecular structures involving metal ions and thiol-containing linkers.

Formation of Ordered Supramolecular Architectures

1,10-Decanedithiol is widely used in the formation of ordered supramolecular architectures, particularly self-assembled monolayers (SAMs) on metal surfaces, such as gold and silver. smolecule.comcapes.gov.brresearchgate.net The strong interaction between the thiol groups and the metal surface drives the spontaneous organization of 1,10-decanedithiol molecules into well-defined, single-molecule thick films. smolecule.com

The formation of SAMs using 1,10-decanedithiol allows for precise control over the surface properties of metals. smolecule.com These ordered structures are valuable for studying various phenomena, including electron transfer processes, surface wettability, and interactions with biomolecules. smolecule.com For instance, SAMs of 1,10-decanedithiol on gold substrates have been used to chemisorb gold nanoparticles by bonding with the terminal thiol groups, creating a surface suitable for immobilizing proteins for biosensing applications. capes.gov.br Studies using surface plasmon resonance (SPR) have shown that gold nanoparticle-coated SAMs of 1,10-decanedithiol exhibit a larger SPR response to proteins like bovine serum albumin (BSA) compared to bare SAMs. capes.gov.br

Furthermore, 1,10-decanedithiol can direct the assembly of nanoparticles into specific arrangements. nih.gov By modifying the surface properties of nanoparticles with attached decanedithiol molecules, researchers can achieve desired superstructures for applications in areas like catalysis and drug delivery. nih.gov Regioselective adsorption of 1,10-decanedithiol on different facets of gold nanoarrows, dictated by local curvature, has enabled the programmable self-assembly of these nanoparticles into various distinct modes. nih.govnih.gov This highlights how the geometric morphology of nanoparticles influences their functionalization and subsequent self-assembly driven by dithiol linkers. nih.govnih.gov

The insertion of 1,10-decanedithiol into existing decanethiolate SAMs on gold surfaces has also been investigated using scanning tunneling microscopy (STM). researchgate.netosti.gov This technique allows for the observation of inserted molecules as protrusions and provides insights into molecular migration and surface reconstruction. researchgate.net

Investigation of Intermolecular Interactions within this compound Systems

Understanding the intermolecular interactions within systems involving 1,10-decanedithiol is crucial for controlling the formation and properties of supramolecular assemblies. Research in this area often focuses on the interactions between this compound molecules themselves, as well as their interactions with substrates and other molecules.

Studies using techniques like Raman spectroscopy and surface wetting have investigated the properties of SAMs formed from 1,10-decanedithiol. dntb.gov.ua Surface-enhanced Raman scattering (SERS) spectroscopy has been employed to study the adsorption mechanism of linear aliphatic α,ω-dithiols, including 1,10-decanedithiol, on silver and gold nanoparticles. researchgate.net SERS spectra provide structural marker bands that offer information about the adsorption process and the interaction between the thiol groups and the metal nanoparticles. researchgate.net The quenching of the thiol group signature in Raman spectra upon interaction with silver nanoparticles indicates a strong chemical interaction between the -SH groups and the metal surface. researchgate.net

Intermolecular interactions also play a role in the self-assembly of polymers incorporating this compound. In dithiol-yne polymerization, where 1,10-decanedithiol can be used as a monomer, the resulting comb polymers can exhibit self-assembly behavior influenced by factors such as the length of side chains and the nature of the backbone spacer. acs.orgnih.gov Studies on comb polymers with poly(ethylene glycol) side chains and a dithiol-yne based ring polymer backbone have investigated the crystallization-induced self-assembly of the PEG side chains, revealing different packing structures depending on the molecular architecture. nih.gov

Furthermore, the interaction of 1,10-decanedithiol with metal surfaces has implications for applications such as corrosion inhibition. Studies on the synergistic effect of surfactants and 1,10-decanedithiol as corrosion inhibitors for zinc anodes have indicated that monolayer thiol molecules selectively graft onto unstable zinc crystal facets through strong Zn-S chemical interactions, leading to a covalent interface that promotes uniform zinc deposition. researchgate.net

Investigations into single-molecule junctions have also utilized 1,10-decanedithiol to understand charge transport at the molecular level and the influence of intermolecular interactions. rsc.org Control experiments involving 1,10-decanedithiol in molecular conductance measurements have helped to confirm interpretations of Lewis acid-base interactions in other molecular systems. rsc.org

The surface potential of 1,10-decanedithiol molecules inserted into octanethiol SAMs on gold surfaces has been studied using Kelvin probe force microscopy (KPFM). conicet.gov.ar KPFM is a technique sensitive to surface dipoles and can provide insights into the electrical properties of individual molecules within an assembled monolayer. conicet.gov.ar

Compound List with PubChem CIDs

| Compound Name | PubChem CID |

| 1,10-Decanedithiol | 14494 |

| Gold | 23978 |

| Silver | 23979 |

| Platinum | 23950 |

| Bovine serum albumin | 16132797 |

| Pyrene | 9286 |

| 1-Octanethiol | 8210 |

| 1-Dodecanethiol | 80158 |

| 1,4-Butanedithiol | 68843 |

| Poly(ethylene glycol) | 25189-95-1 (Note: PEG is a polymer, CID refers to the general compound) |

| Zinc | 23994 |

| 1,6-Hexanedithiol | 80522 |

| 1,8-Octanedithiol | 80861 |

| 1,9-Nonanedithiol | 83904 |

| 1,3-Butadiene diepoxide | 13780 |

| N,N-Dimethylformamide | 8057 |

| Acetonitrile | 6342 |

| 1-Dodecanethiol | 80158 |

| 1-Tetradecanethiol | 81687 |

| Streptavidin | 16132795 |

| Biotin | 17159 |

| Maleimide | 8021 |

| Phosphate-buffered saline | 16211372 |

| 8-amino-1-octanethiol | 166803 |

| Biotin-PEG-COO-NHS | (Complex molecule, no single CID) |

| HS-(PEG)-SH | (Polymer with thiol ends, no single CID) |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene (H₂BCPAB) | (No direct CID found for the acid form, related structures exist) |

| 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene (H₂BDAB) | (No direct CID found for the acid form, related structures exist) |

| 4,4′-bipyridine (BPD) | 8739 |

| (E,E-2,5-dimethoxy-1,4-bis-[2-pyridin-vinyl]-benzene (DBPB) | (No direct CID found) |

| Cadmium | 23977 |

Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion in a standardized format for each section, the text describes research findings that could be conceptually represented in tables if specific experimental data were being presented. For example, a table detailing the different assembly modes of gold nanoarrows at varying 1,10-decanedithiol concentrations (as mentioned in section 4.2) could be constructed if the precise data were extracted from the source nih.govnih.gov. Similarly, a table summarizing the influence of dithiol chain length on metal-metal interaction strength in platinum complexes (as mentioned in section 4.1) could be created if specific interaction strength values were provided lookchem.com. The provided text offers qualitative and descriptive research findings rather than structured numerical data suitable for direct table generation without further processing of the source material.

However, some physical and chemical properties of 1,10-Decanedithiol were found and can be presented in a table.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂S₂ | guidechem.comnih.govfishersci.ca |

| Molecular Weight | 206.41 g/mol | lookchem.comfishersci.ca |

| CAS Registry Number | 1191-67-9 | guidechem.comnih.govfishersci.catcichemicals.com |

| PubChem CID | 14494 | nih.govfishersci.cauni.luambeed.com |

| Appearance | Colorless to pale yellow liquid | guidechem.comcymitquimica.com |

| Melting Point | 17 °C | lookchem.comtcichemicals.com |

| Boiling Point | 297 °C (at 760 mmHg) | lookchem.comtcichemicals.com |

| Flash Point | 118 °C | tcichemicals.com |

| Solubility in water | Insoluble | guidechem.comlookchem.comfishersci.ca |

| Sensitivity | Air Sensitive | guidechem.comlookchem.comtcichemicals.com |

This table provides key identifiers and basic physical properties of 1,10-Decanedithiol based on the search results.

Computational and Theoretical Investigations of 1,10 Decanedithiol Systems

Quantum Mechanical Simulations of Electronic Structure and Reactivity

Quantum mechanical (QM) simulations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules like 1,10-decanedithiol (B1670034). These methods solve the Schrödinger equation to determine the distribution of electrons within a molecule, providing information about its energy levels, molecular orbitals (MOs), and charge distribution quantumzeitgeist.comidosr.org.

DFT calculations have been employed to study the electronic properties of 1,10-decanedithiol, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) scribd.comaip.orgacs.org. The HOMO-LUMO gap is a key descriptor related to a molecule's reactivity and electronic transport properties idosr.orgengineering.org.cn. Studies have used DFT to calculate molecular orbitals and eigenvalues of 1,10-decanedithiol in different charge states and under varying electric fields, particularly in the context of molecular junctions with gold clusters scribd.com. These calculations help in understanding how the molecule's electronic structure changes upon gaining or losing an electron and how this affects charge transport scribd.com.

Furthermore, QM calculations can provide insights into the C-S stretching region in the Raman spectrum of 1,10-decanedithiol, aiding in the assignment of experimental spectral bands researchgate.net. DFT studies have also been used to rationalize experimental results in single-molecule conductance measurements involving 1,10-decanedithiol, comparing its conductance to other molecules and relating it to calculated transmission coefficients and local density of states rsc.org.

Molecular Dynamics and Monte Carlo Simulations of Self-Assembly Processes

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are valuable for studying the self-assembly behavior of molecules, including 1,10-decanedithiol, particularly in the formation of self-assembled monolayers (SAMs) on surfaces figshare.comacs.orgresearchgate.netcuny.educhemicalpapers.com. These simulation techniques model the movement and interactions of atoms and molecules over time, allowing researchers to observe the dynamic process of self-assembly and the resulting structures cuny.educhemicalpapers.comreadthedocs.io.

MD simulations have been used to understand the self-assembly process of 1,10-decanedithiol on gold surfaces, such as Au(111) figshare.comacs.orgresearchgate.net. These simulations can provide insights into how 1,10-decanedithiol molecules arrange themselves on the surface, the nature of the molecule-surface interaction (e.g., the formation of S-Au bonds), and the resulting monolayer structure figshare.comacs.org. Studies have investigated the insertion of 1,10-decanedithiol into existing SAMs of other alkanethiols on Au{111} surfaces using techniques like scanning tunneling microscopy (STM), which can be complemented by simulations to understand the underlying molecular interactions and arrangement researchgate.net.

While the provided search results specifically mention MD simulations in the context of 1,10-decanedithiol self-assembly figshare.comacs.orgresearchgate.net, Monte Carlo simulations are also a common method for studying self-assembly processes by exploring different possible arrangements and calculating the probability of their occurrence based on energy readthedocs.iouts.edu.auarxiv.org. Although direct examples of MC simulations solely focused on 1,10-decanedithiol self-assembly were not prominently found in this search, the general applicability of MC to SAM formation suggests its potential use in studying 1,10-decanedithiol systems.

Theoretical Modeling of Charge Transport in 1,10-Decanedithiol Molecular Junctions

Theoretical modeling is crucial for understanding how charge is transported through single molecules or ensembles of molecules connected to electrodes, forming molecular junctions scribd.comaip.orgacs.orgengineering.org.cnaps.orgnih.govacs.org. For 1,10-decanedithiol, which can bridge two metallic electrodes via its thiol groups, theoretical models help elucidate the mechanisms of charge transfer.

Theoretical frameworks like the Landauer formula and Non-Equilibrium Green's Function (NEGF) methods, often combined with DFT (DFT+NEGF), are commonly used to calculate the transmission probability of electrons through molecular junctions and predict their conductance engineering.org.cnaps.org. These methods allow for the investigation of how the molecule's electronic structure, its coupling to the electrodes, and the applied voltage influence the current-voltage characteristics of the molecular junction engineering.org.cn. Theoretical studies comparing charge transport in alkanes, including decanedithiol, have found that ballistic mechanisms tend to dominate at low bias voltages, while cotunneling becomes more significant as the voltage increases acs.org. The conductance of 1,10-decanedithiol junctions has been theoretically and experimentally compared to other molecules to understand the impact of the molecular structure and electrode contacts on charge transport nih.govacs.orgchemrxiv.org.

Computational Predictions for Corrosion Inhibition Mechanisms

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to predict and understand the mechanisms by which molecules like 1,10-decanedithiol can act as corrosion inhibitors researchgate.netresearchgate.netresearchgate.netanalis.com.mynih.govsemanticscholar.org. These simulations provide insights into the interaction between the inhibitor molecule and the metal surface, the strength of adsorption, and the formation of a protective layer.

DFT calculations can be used to determine quantum chemical parameters of 1,10-decanedithiol, such as frontier orbital energies (HOMO and LUMO), dipole moment, and other reactivity descriptors nih.govsemanticscholar.orgcumhuriyet.edu.tr. These parameters can be correlated with the molecule's potential to inhibit corrosion by donating or accepting electrons from the metal surface and forming a stable adsorbed layer nih.govsemanticscholar.org. A higher HOMO energy and lower LUMO energy often suggest better corrosion inhibition efficiency due to increased electron donation and acceptance capabilities, respectively nih.govsemanticscholar.org.

MD simulations can model the adsorption of 1,10-decanedithiol molecules on a metal surface, providing information about their preferred orientation, packing arrangement, and the stability of the adsorbed layer under different conditions semanticscholar.org. These simulations can help visualize the dynamic process of adsorption and the interactions between the inhibitor molecules and the metal atoms semanticscholar.org. The interaction energy calculated from computational studies can indicate the strength of the bond formed between the inhibitor and the metal surface, with stronger interactions generally leading to better corrosion inhibition nih.gov.

While the search results mention the use of computational simulations, including DFT and MD, in the context of corrosion inhibition studies where 1,10-decanedithiol is being investigated, they often discuss the synergistic effect of 1,10-decanedithiol with other substances like surfactants for corrosion inhibition of materials such as zinc anodes researchgate.netresearchgate.netresearchgate.netx-mol.com. Computational studies in this area aim to understand the combined effect of the components and their interactions with the metal surface at the molecular level.

1,10 Decanedithiol As a Key Reagent in Specialized Organic Synthesis

Use as a Chemical Intermediate for Fine Chemical and Specialty Material Synthesis

1,10-Decanedithiol (B1670034) serves as an important raw material and intermediate in the synthesis of fine chemicals and specialty materials. cymitquimica.comfishersci.cafishersci.commedkoo.com Its dithiol structure allows it to be incorporated into larger molecules, contributing specific properties to the final products. It is utilized in the production of specialty chemicals, such as corrosion inhibitors and lubricants. guidechem.com Furthermore, it plays a role in the formulation of certain materials and coatings, contributing to enhanced mechanical strength and durability. cymitquimica.comguidechem.com

In the realm of materials science, 1,10-decanedithiol is employed in the production of self-assembled monolayers (SAMs) and as a building block for polymers with specific properties. smolecule.comtcichemicals.com SAMs formed with 1,10-decanedithiol on metal surfaces, such as gold, are well-defined and stable, enabling studies on electron transfer processes and surface wettability. smolecule.com Its application in polymer modification can lead to improved mechanical strength, adhesion, and stability. nbinno.comguidechem.com

Applications in Functional Group Transformations and Derivatizations

The thiol functional groups of 1,10-decanedithiol are key to its use in functional group transformations and derivatizations. The mechanism of action in chemical synthesis is based on the nucleophilic substitution reaction between the thiol group and other reactive functional groups, allowing for the introduction of thiol functionalities into various molecules. guidechem.com

One notable transformation involving dithiols is their oxidation to form disulfide bonds. smolecule.com This reaction can be significant in various chemical synthesis and polymerization processes. cymitquimica.com For example, two molecules of 1,10-decanedithiol can react to form 1,10-decanedithiol disulfide. smolecule.com

1,10-Decanedithiol can also be used to direct the assembly of nanoparticles into specific structures. By controlling the surface properties of nanoparticles with attached decanedithiol molecules, researchers can achieve desired arrangements for various applications. smolecule.com

Development of Catalytic Systems and Ligands based on this compound Scaffolds

1,10-Decanedithiol and its derivatives can serve as scaffolds for the development of catalytic systems and ligands. The ability of dithiols to form complexes with metal ions has implications for catalysis. smolecule.com

Studies have explored the use of 1,10-decanedithiol as a ligand in metal-catalyzed reactions, facilitating the formation of metal-thiol complexes crucial in catalysis. For instance, 1,10-decanedithiol has been used as a bridging ligand in dinuclear platinum(II) complexes. lookchem.com The reactivity of such complexes can be influenced by the length of the aliphatic chain connecting the metal centers. lookchem.com

Furthermore, dithiols like 1,10-decanedithiol are utilized as capping ligands in the synthesis of metal nanoparticles, such as gold nanoparticles. acs.orgbeilstein-journals.org These ligands provide colloidal stability and can influence the shape and assembly of the nanoparticles, which are relevant in catalytic applications. smolecule.comacs.orgbeilstein-journals.org

Research has also investigated the use of 1,10-decanedithiol in thiol-ene polymerization for the synthesis of polymers, including non-isocyanate polyurethanes. d-nb.infoacs.org This highlights its role in polymerization reactions, which can be catalyzed by various systems. d-nb.infoacs.org

Advanced Analytical and Characterization Techniques Applied to 1,10 Decanedithiol Systems

Surface Analytical Techniques (e.g., XPS, UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to probe the elemental composition, chemical states, and electronic properties of 1,10-decanedithiol (B1670034) monolayers.

X-ray Photoelectron Spectroscopy (XPS) is employed to verify the formation of 1,10-decanedithiol monolayers on various substrates, such as gold and mild steel. nih.gov By analyzing the core-level spectra of relevant elements, detailed information about the chemical environment can be obtained. For instance, the S 2p spectrum is characteristic of the sulfur headgroup's interaction with the substrate. The absence of a free thiol (S-H) peak and the presence of a peak corresponding to a thiolate (S-substrate) bond confirms the covalent attachment of the dithiol to the surface. The C 1s spectrum provides information about the hydrocarbon backbone.

Typical XPS Data for Alkanethiol SAMs

| Core Level | Binding Energy (eV) | Interpretation |

| S 2p | ~162-164 | Thiolate bond to substrate |

| C 1s | ~285 | Aliphatic carbon in the decyl chain |

| Au 4f (substrate) | ~84.0 (4f7/2), ~87.7 (4f5/2) | Gold substrate reference |

Ultraviolet Photoelectron Spectroscopy (UPS) provides information about the valence band structure and the work function of the surface. ossila.com In the context of 1,10-decanedithiol SAMs, UPS can be used to determine the energy level alignment at the molecule-substrate interface, which is crucial for understanding charge transport in molecular electronic devices. The change in the work function upon monolayer formation gives an indication of the net dipole moment of the adsorbed molecules.

High-Resolution Microscopy for Surface Morphology (e.g., STM, AFM, KFM)

High-resolution microscopy techniques are indispensable for visualizing the nanoscale and atomic-scale structure of 1,10-decanedithiol assemblies on surfaces.

Scanning Tunneling Microscopy (STM) allows for the real-space imaging of the topography of conductive surfaces with atomic resolution. For 1,10-decanedithiol SAMs on substrates like gold, STM can reveal the packing arrangement of the molecules, the presence of domains, and surface defects such as pits and domain boundaries. nih.govsemanticscholar.orgnih.gov The imaging mechanism in STM for alkanethiols is sensitive to the local density of states (LDOS), and the image contrast can vary with bias voltage and tunneling current. nih.gov

Atomic Force Microscopy (AFM) is a versatile technique that can image the topography of both conductive and insulating surfaces. In the context of 1,10-decanedithiol, AFM is used to assess the large-scale uniformity of SAMs, measure film thickness through scratching experiments, and probe the mechanical properties of the monolayer.

Kelvin Probe Force Microscopy (KFM) , also known as surface potential microscopy, is a variant of AFM that maps the work function or surface potential of a sample. wikipedia.orgbruker.comnist.govspectraresearch.com By measuring the contact potential difference (CPD) between a conductive AFM tip and the sample surface, KFM can provide information on the composition, electronic state, and charge distribution of 1,10-decanedithiol-modified surfaces. wikipedia.orgspectraresearch.com This is particularly useful for studying the effects of molecular dipoles and charge trapping in dielectric layers. wikipedia.org

Typical Operating Parameters for High-Resolution Microscopy of Alkanethiol SAMs

| Technique | Parameter | Typical Value/Range |

| STM | Bias Voltage | 0.1 - 1.2 V nih.gov |

| Tunneling Current | 10 - 210 pA semanticscholar.orgnih.gov | |

| AFM | Imaging Mode | TappingMode™, Contact Mode |

| KFM | Operation Mode | Dual-pass or single-pass bruker.comspectraresearch.com |

| AC Voltage | Applied to the cantilever to measure CPD |

Vibrational Spectroscopy (e.g., Raman, FTIR)

Vibrational spectroscopy techniques, such as Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, are used to identify functional groups and probe the conformational order of 1,10-decanedithiol molecules, particularly in SAMs.

Raman Spectroscopy provides information about the vibrational modes of a molecule. researchgate.netresearchgate.netsemanticscholar.orgrsc.orgnih.gov The Raman spectrum of 1,10-decanedithiol exhibits characteristic peaks for C-H stretching, C-C stretching, and S-H stretching. researchgate.netresearchgate.net The disappearance or shift of the S-H stretching mode upon adsorption to a metal surface is indicative of thiolate bond formation. Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the signal from molecules adsorbed on plasmonic metal nanoparticles, providing detailed structural information about the adsorption mechanism. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly in its reflection-absorption infrared spectroscopy (RAIRS) configuration for surfaces, is highly sensitive to the orientation and packing of molecules in a SAM. researchgate.netnih.govresearchgate.net The positions of the symmetric and asymmetric CH₂ stretching modes are sensitive to the conformational order (gauche vs. trans) of the alkyl chains. Well-ordered, all-trans chains in a densely packed monolayer exhibit CH₂ stretching frequencies close to those of crystalline alkanes. researchgate.net

Characteristic Vibrational Modes for 1,10-Decanedithiol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | ~2550 - 2600 | Raman, FTIR |

| C-H Stretch (asymmetric CH₂) | ~2915 - 2930 | Raman, FTIR |

| C-H Stretch (symmetric CH₂) | ~2850 | Raman, FTIR |

| C-S-H Bend | ~850 | Raman semanticscholar.orgrsc.org |

| Amide I (in functionalized systems) | ~1600 - 1700 | FTIR researchgate.net |

| Amide II (in functionalized systems) | ~1510 - 1580 | FTIR researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including 1,10-decanedithiol and polymers derived from it. chemicalbook.comchemicalbook.comnih.govcore.ac.ukjchps.com

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their connectivity. chemicalbook.comjchps.com For 1,10-decanedithiol, the spectrum would show distinct signals for the protons adjacent to the sulfur atoms and the protons in the middle of the alkyl chain.

¹³C NMR spectroscopy is used to identify the different carbon environments in the molecule. chemicalbook.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between methyl, methylene, and methine carbons. core.ac.uk In the case of polymers synthesized using 1,10-decanedithiol, NMR is used to confirm the incorporation of the dithiol into the polymer backbone and to determine the polymer's microstructure. researchgate.net

Chromatography for Polymer Characterization (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. nih.govresearchgate.netwyatt.comnrel.govpolymerchar.com For polymers synthesized using 1,10-decanedithiol, GPC is essential for characterizing the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which are critical parameters that influence the material's properties. nih.gov The technique separates polymer chains based on their hydrodynamic volume in solution. wyatt.com

Information Obtained from GPC of Polymers

| Parameter | Description |

| Number-average molecular weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-average molecular weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn. |

Electrochemical Methods for Interfacial Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods are employed to investigate the properties of 1,10-decanedithiol monolayers at electrode-electrolyte interfaces.

Cyclic Voltammetry (CV) is a versatile technique for studying redox processes. nih.govossila.comuni-due.deresearchgate.netscispace.com For a 1,10-decanedithiol-modified electrode, CV can be used to assess the blocking properties of the monolayer towards redox probes in solution. A well-formed, dense monolayer will inhibit the electron transfer between the electrode and the redox species.

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for detecting low concentrations of analytes. pineresearch.commaciassensors.comopenaccesspub.orgwikipedia.org DPV can be used to study the redox properties of molecules attached to the outer surface of a 1,10-decanedithiol monolayer or to investigate defects in the monolayer. maciassensors.comwikipedia.org The technique minimizes the contribution of charging current, leading to higher sensitivity for Faradaic currents. wikipedia.org

Thermal Analysis Techniques (e.g., DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a powerful tool for characterizing the thermal transitions of polymers. researchgate.netnrel.goveag.comsemanticscholar.orgnih.govpslc.ws For polymers synthesized with 1,10-decanedithiol, DSC can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the associated enthalpy changes. researchgate.netnih.gov This information is crucial for understanding the processing conditions and end-use performance of the polymeric material. eag.com

Thermal Transitions Measured by DSC

| Transition | Description |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Crystallization (Tc) | The temperature at which a polymer forms ordered, crystalline structures from the amorphous melt upon cooling. |

| Melting (Tm) | The temperature at which a crystalline polymer transitions to a disordered, molten state upon heating. |

Future Prospects and Emerging Research Trajectories for 1,10 Decanedithiol

Advancement in Molecular Electronics and Quantum Transport Phenomena

The pursuit of miniaturizing electronic components to the scale of single molecules has positioned 1,10-decanedithiol (B1670034) as a key candidate for building blocks in molecular electronics. Its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, provides a reliable method for creating molecular junctions where the charge transport properties of individual or small groups of molecules can be investigated.

Recent research has delved into the intricacies of charge transport through single Au|alkanedithiol|Au junctions. Studies have revealed that the conductance of such junctions is not monolithic but exhibits multiple characteristic values, often categorized as high (H), medium (M), and low (L) conductance states. acs.org This phenomenon is attributed to different coordination geometries and conformational states of the alkanedithiol molecule within the junction. For 1,10-decanedithiol, the ratio between the medium and low conductance states is approximately 2, a value that varies with the length of the alkyl chain. acs.org

Theoretical models combined with experimental data suggest that the all-trans conformation of the alkyl chain typically corresponds to the higher conductance states, while structural defects or different anchoring geometries can lead to lower conductance. acs.org Understanding and controlling these conformational and geometric factors are crucial for the rational design of molecular electronic devices with predictable and reproducible electrical characteristics.

Furthermore, the incorporation of gold nanoparticles (GNPs) into double-layer alkanedithiol junctions has shown enhanced electrical conductance compared to single SAM junctions. rsc.org Devices fabricated with 1,10-decanedithiol linkers have demonstrated this phenomenon, suggesting that the GNPs facilitate more efficient electron transport pathways across the device. rsc.org

Table 1: Research Highlights in Molecular Electronics with 1,10-Decanedithiol

| Research Area | Key Findings |

|---|---|

| Single-Molecule Conductance | Multiple conductance states (High, Medium, Low) observed for 1,10-decanedithiol junctions, dependent on molecular conformation and electrode linkage. acs.org |

| Molecule-Nanoparticle Junctions | Enhanced electrical conductance in gold nanoparticle-alkanedithiol double-layer devices compared to single SAMs. rsc.org |

| Surface Potential of SAMs | The surface potential of 1,10-decanedithiol domains in mixed monolayers is influenced by the molecular orientation on the substrate. acs.org |

Innovations in Advanced Materials Design and Engineering

The bifunctional nature of 1,10-decanedithiol makes it an excellent monomer and crosslinking agent for the synthesis of novel polymers and composite materials with tailored properties. Its incorporation into polymer backbones can impart flexibility, thermal stability, and specific chemical functionalities.

One promising area of research is the development of sulfur-rich polymers. Polytrithiocarbonates, synthesized through the polycondensation of dithiols like 1,10-decanedithiol with dimethyl trithiocarbonate (DMTC), exhibit a range of tunable properties spanning from thermoplastics to elastomers and vitrimers. nih.gov The length of the methylene sequence in the dithiol component directly influences the mechanical properties of the resulting polymer. For instance, increasing the chain length of the dithiol can lead to a decrease in the storage modulus of the polytrithiocarbonate. nih.gov

Another innovative application is the creation of biodegradable plastics. Poly-(disulfanyl-n-decane), a polymer synthesized from 1,10-decanedithiol through air oxidation, has shown significant biodegradability in soil under basic conditions. frontiersin.org This research suggests that incorporating disulfide bonds into polyethylene-like structures could be a viable strategy for producing more environmentally friendly plastics. frontiersin.org

1,10-Decanedithiol is also utilized in the fabrication of advanced composite materials. It can be used to create interpenetrating polymer network (IPN) gels with enhanced mechanical properties. jst.go.jp In one example, a network formed by the thiol-ene reaction of a multifunctional vinyl siloxane and 1,10-decanedithiol showed higher breaking stress and breaking points compared to single network gels. jst.go.jp Additionally, 1,10-decanedithiol is used to passivate gold nanoparticles, which can then be incorporated into polymer matrices like poly(dimethylsiloxane) (PDMS) to create composite films with unique optical and mechanical properties. researchgate.netresearchgate.net

Table 2: Advanced Materials Incorporating 1,10-Decanedithiol

| Material Type | Synthesis Method | Key Properties/Applications |

|---|---|---|

| Polytrithiocarbonates | Polycondensation with DMTC | Tunable mechanical properties (thermoplastics, elastomers, vitrimers). nih.gov |

| Biodegradable Polymers | Air oxidation of 1,10-decanedithiol | Biodegradable in soil, offering a sustainable alternative to traditional plastics. frontiersin.org |

| IPN Gels | Thiol-ene click reaction | Enhanced breaking stress and breaking point compared to single network gels. jst.go.jp |

| Gold Nanoparticle Composites | Passivation of AuNPs and incorporation into PDMS | Unique optical properties due to plasmon resonance, with applications in sensing and materials science. researchgate.netresearchgate.net |

Next-Generation Chemical and Biosensing Platforms

The ability of 1,10-decanedithiol to form stable and well-ordered SAMs on gold surfaces is instrumental in the development of highly sensitive and selective chemical and biosensing platforms. The thiol groups provide strong anchoring to the gold substrate, while the exposed surface can be further functionalized for specific analyte recognition.

In the realm of electrochemical sensors, dithiol-modified aptamers have shown enhanced stability on gold electrodes compared to their monothiol counterparts. nih.gov This increased stability is crucial for the development of robust and reusable sensors. An electrochemical sensor for ochratoxin A, for example, utilized a dithiol-based aptamer in a signal-on scheme, where the binding of the target molecule induces a structural change in the aptamer, leading to a measurable electrical signal. nih.gov Such sensors have demonstrated high reproducibility and sensitivity, with limits of detection in the picomolar range. nih.gov

The general principles of electrochemical sensing often rely on the modification of electrode surfaces to enhance sensitivity and selectivity. mdpi.com The use of nanomaterials, such as gold nanoparticles, in conjunction with SAMs of molecules like 1,10-decanedithiol, can create a synergistic effect, leading to improved catalytic activity and signal amplification. mdpi.com

Bio-Interfacial Engineering and Biomolecular Interaction Studies